molecular formula C7H13NO B11060210 1-(1-Aminocyclopentyl)ethanone

1-(1-Aminocyclopentyl)ethanone

Cat. No.: B11060210
M. Wt: 127.18 g/mol
InChI Key: CRIKMINAHWLNMK-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)ethanone is an organic compound with the molecular formula C7H13NO It features a cyclopentane ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopentyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ethanone moiety can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

1-(1-Aminocyclopentyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopentyl)ethanone exerts its effects depends on its interaction with molecular targets. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The cyclopentane ring and amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    Cyclopentylamine: Lacks the ethanone moiety, making it less versatile in certain synthetic applications.

    Cyclopentanone: Lacks the amino group, limiting its reactivity in biochemical contexts.

    1-(1-Aminocyclohexyl)ethanone: Features a cyclohexane ring, which may alter its chemical and biological properties compared to the cyclopentane analog.

Uniqueness: 1-(1-Aminocyclopentyl)ethanone is unique due to its combination of a cyclopentane ring, amino group, and ethanone moiety, providing a versatile scaffold for various chemical transformations and applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(1-aminocyclopentyl)ethanone

InChI

InChI=1S/C7H13NO/c1-6(9)7(8)4-2-3-5-7/h2-5,8H2,1H3

InChI Key

CRIKMINAHWLNMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1)N

Origin of Product

United States

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